
ARN272
Overview
Description
ARN 272 is a compound known as a fatty acid amide hydrolase-like anandamide transporter inhibitor. It is primarily used in scientific research to study the inhibition of anandamide transport, which is a key process in the endocannabinoid system. The compound has shown potential in modulating nausea and vomiting behaviors in animal models .
Mechanism of Action
Target of Action
ARN272 primarily targets the Fatty Acid Amide Hydrolase-1-like Anandamide Transporter (FLAT) . FLAT is responsible for the cellular reuptake of anandamide, a neurotransmitter involved in the regulation of pain, mood, and other neurological functions .
Mode of Action
This compound acts as an anandamide transport inhibitor . By inhibiting the transport of anandamide, this compound increases the availability of anandamide in the synaptic cleft. This leads to prolonged activation of cannabinoid 1 (CB1) receptors, which are the primary targets of anandamide .
Biochemical Pathways
The increased availability of anandamide due to this compound’s action affects the endocannabinoid system , a biochemical pathway involved in various physiological processes. The endocannabinoid system plays a crucial role in the regulation of pain, mood, appetite, and other functions .
Pharmacokinetics
As an anandamide transport inhibitor, this compound likely influences the bioavailability of anandamide by preventing its reuptake and degradation .
Result of Action
This compound’s inhibition of anandamide transport leads to a dose-dependent suppression of nausea-induced behavior in rats and a dose-dependent reduction of vomiting in shrews . This suggests that this compound may have potential therapeutic applications in the management of nausea and vomiting .
Biochemical Analysis
Biochemical Properties
ARN272 functions as an inhibitor of the fatty acid amide hydrolase-1-like anandamide transporter (FLAT). This inhibition prolongs the availability of anandamide, an endocannabinoid involved in regulating nausea and vomiting. This compound interacts with cannabinoid 1 (CB1) receptors indirectly by increasing anandamide levels, which in turn activates these receptors . The compound’s interaction with CB1 receptors suggests a potential role in modulating endocannabinoid signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to nausea and vomiting. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced conditioned gaping and vomiting . This effect is mediated through the activation of CB1 receptors, which are part of the endocannabinoid system. By inhibiting anandamide transport, this compound enhances the availability of anandamide, thereby modulating cell signaling pathways associated with nausea and emesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FLAT, thereby inhibiting the transport of anandamide into cells . This inhibition prevents the degradation of anandamide by fatty acid amide hydrolase (FAAH), leading to increased extracellular levels of anandamide. The elevated anandamide levels result in the activation of CB1 receptors, which are known to play a role in reducing nausea and vomiting. Additionally, this compound’s inhibition of anandamide transport suggests a facilitated transport mechanism for anandamide reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that systemic administration of this compound produces a dose-dependent suppression of nausea-induced conditioned gaping in rats and vomiting in shrews . The long-term effects of this compound on cellular function include sustained activation of CB1 receptors, which may have implications for chronic conditions involving nausea and vomiting.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, systemic administration of this compound at varying doses resulted in a dose-dependent suppression of nausea-induced conditioned gaping . Higher doses of this compound were associated with more pronounced effects, while co-administration with CB1 receptor antagonists reversed these effects. This indicates that the efficacy of this compound is closely linked to its dosage and the activation of CB1 receptors.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting the FLAT, this compound prevents the transport and subsequent degradation of anandamide by FAAH . This inhibition leads to increased levels of anandamide, which can then interact with CB1 receptors. The metabolic pathways influenced by this compound include those regulating nausea and vomiting, highlighting its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the FLAT. This interaction inhibits the transport of anandamide, leading to increased extracellular levels of the endocannabinoid . The distribution of this compound within tissues is crucial for its efficacy in modulating endocannabinoid signaling pathways. The compound’s ability to enhance anandamide availability suggests its potential for therapeutic use in conditions involving dysregulated endocannabinoid signaling.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the FLAT. By inhibiting this transporter, this compound increases the extracellular levels of anandamide, which can then interact with CB1 receptors located on the cell membrane . The localization of this compound and its effects on anandamide transport highlight its role in modulating endocannabinoid signaling at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARN 272 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but typically involves the use of organic solvents and catalysts to facilitate the reactions. The compound is often purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
Industrial production of ARN 272 is not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This could include the use of automated synthesis equipment and large-scale purification methods .
Chemical Reactions Analysis
Types of Reactions
ARN 272 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ARN 272.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Applications in Nausea and Vomiting
Research has demonstrated that ARN272 can significantly reduce nausea and vomiting in animal models. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced behaviors, such as conditioned gaping and vomiting induced by lithium chloride (LiCl) exposure .
Key Findings:
- Rats: this compound administration led to a significant reduction in conditioned gaping behavior associated with nausea.
- Shrews: Similar results were observed with a notable decrease in vomiting episodes.
- The efficacy was reversed when co-administered with a CB1 receptor antagonist, indicating that the effects of this compound are mediated through CB1 receptor activation.
Pain Management
This compound has also shown promise in models of acute and inflammatory pain. It exhibits antihyperalgesic properties, which are beneficial for conditions characterized by heightened sensitivity to pain .
Case Studies:
- In rodent models, this compound administration resulted in significant pain relief without the adverse effects typically associated with opioids or other analgesics.
- The analgesic effect was confirmed to be mediated through CB1 receptor activation, highlighting its potential as a safer alternative for pain management.
Neurological Disorders
The implications of this compound extend to neurological research, particularly concerning conditions like anxiety and depression where endocannabinoid signaling is disrupted. By enhancing anandamide signaling through uptake inhibition, this compound may provide therapeutic benefits for these disorders.
Research Insights:
- Studies suggest that enhancing endocannabinoid signaling can alleviate symptoms related to anxiety and depression.
- Further research is needed to explore the long-term effects and safety profile of this compound in human subjects.
Comparative Data Table
Comparison with Similar Compounds
ARN 272 is unique in its selective inhibition of anandamide transport without significantly affecting other endocannabinoid-metabolizing enzymes. Similar compounds include:
URB597: Another fatty acid amide hydrolase inhibitor, but with a different mechanism of action.
AM404: Inhibits anandamide transport but also affects other pathways.
JZL184: Primarily inhibits monoacylglycerol lipase, another enzyme in the endocannabinoid system
ARN 272 stands out due to its specificity and effectiveness in modulating anandamide levels without broad-spectrum effects on other enzymes.
Biological Activity
ARN272 is a small-molecule inhibitor that selectively targets the FAAH-like anandamide transporter (FLAT). Its primary role is to inhibit the transport and degradation of anandamide, a key endocannabinoid involved in various physiological processes, including pain modulation, inflammation, and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound functions as a competitive inhibitor of the interaction between anandamide and FLAT. This inhibition results in increased levels of anandamide in the plasma and tissues, thereby enhancing its analgesic effects. The compound has been shown to have an IC50 value of approximately 1.8 μM for FLAT, indicating its potency in inhibiting anandamide transport .
Key Findings on Biological Activity
- Inhibition of Anandamide Transport : this compound significantly suppresses the internalization of anandamide in vitro and reduces its deactivation in vivo. This was evidenced by increased plasma levels of anandamide following administration of this compound in animal models .
- Analgesic Effects : In various pain models, this compound demonstrated anti-hyperalgesic and anti-inflammatory effects. These effects were found to be mediated through CB1 receptor activation, as blockade of this receptor diminished the analgesic response .
- Selectivity : this compound exhibits minimal inhibitory activity on other endocannabinoid-metabolizing enzymes such as FAAH-1 and monoacylglycerol lipase, which suggests a selective mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .
Table 1: Pharmacological Effects of this compound
Case Study 1: Pain Models in Mice
In a controlled study involving mice, this compound was administered intraperitoneally at varying doses (0.01–3 mg/kg). The results indicated that:
- Mice treated with this compound exhibited a significant decrease in hyperalgesia compared to control groups.
- The analgesic effect was blocked by CB1 receptor antagonists but not by CB2 or TRPV-1 antagonists, confirming the role of CB1 receptors in mediating these effects .
Case Study 2: In Vitro Neuronal Studies
Research utilizing primary cultures of cortical neurons from rats demonstrated that:
- This compound inhibited the accumulation of radiolabeled anandamide ([3H]-anandamide) in a dose-dependent manner.
- The compound did not significantly alter the binding affinity of cannabinoid ligands to brain membranes, reinforcing its selective action on FLAT rather than direct cannabinoid receptor modulation .
Properties
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNGUQNXSMHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.